molecular formula C15H22N2O5 B13252977 Methyl 3-(3-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate

Methyl 3-(3-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate

Cat. No.: B13252977
M. Wt: 310.35 g/mol
InChI Key: GCWFXBOJZRXZLS-UHFFFAOYSA-N
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Description

Methyl 3-(3-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate is a useful research compound. Its molecular formula is C15H22N2O5 and its molecular weight is 310.35 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 3-(3-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is significant for its stability and reactivity in biological systems. The molecular formula is C15H20N2O4C_{15}H_{20}N_{2}O_{4} with a molecular weight of approximately 296.34 g/mol. The presence of the amino group and hydroxyl functionalities suggests potential interactions with biological targets.

Mechanisms of Biological Activity

  • Antioxidant Activity :
    • Compounds similar to this compound have demonstrated significant antioxidant properties. These activities are often assessed using assays such as ABTS and FRAP, where the compound shows a capacity to scavenge free radicals and reduce oxidative stress in cellular models .
  • Cytotoxicity Against Tumor Cells :
    • Preliminary studies indicate that derivatives of this compound may exhibit selective cytotoxicity against various human tumor cell lines. This activity appears to be structure-dependent, suggesting that modifications to the amino or hydroxyl groups can enhance or diminish efficacy .
  • Enzyme Inhibition :
    • The compound may also act as an inhibitor of specific enzymes relevant in cancer progression or bacterial infections. For instance, some derivatives have shown inhibitory effects on urease, which is crucial for the survival of Helicobacter pylori, a bacterium linked to gastric ulcers and cancer .

Case Study 1: Antioxidant Efficacy

A study evaluated various derivatives' antioxidant activities, including those structurally related to this compound. The results indicated that these compounds effectively inhibited lipid peroxidation and exhibited significant radical-scavenging activity compared to standard antioxidants like Trolox .

CompoundIC50 (µM)Activity Type
Compound A19.6 ± 0.8Lipid Peroxidation Inhibition
Compound B6.23 ± 0.33Radical Scavenging Activity

Case Study 2: Cytotoxicity Assessment

Research on tumor cell lines revealed that certain analogs demonstrated selective cytotoxicity, particularly against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The structure-activity relationship indicated that modifications at the amino group significantly influenced cytotoxic potency .

Cell LineCompound Concentration (µM)Viability (%)
MCF-71045
PC-3530

Properties

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

methyl 3-(3-aminophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(12(18)13(19)21-4)9-6-5-7-10(16)8-9/h5-8,11-12,18H,16H2,1-4H3,(H,17,20)

InChI Key

GCWFXBOJZRXZLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)N)C(C(=O)OC)O

Origin of Product

United States

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